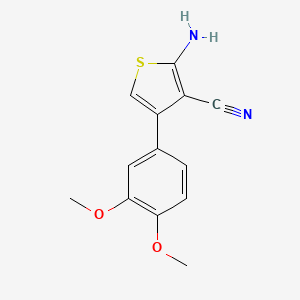

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile

Description

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile (CAS: 884497-31-8) is a thiophene derivative featuring a nitrile group at position 3, an amino group at position 2, and a 3,4-dimethoxyphenyl substituent at position 2. Its molecular formula is C₁₃H₁₂N₂O₂S, with a molecular weight of 260.32 g/mol . The compound is synthesized via condensation reactions involving 3,4-dimethoxy-substituted aryl precursors and cyanoacetamide derivatives, yielding 67–81% as a yellow solid with a melting point range of 140–169°C . Structural characterization via IR and NMR confirms the presence of CN (2210–2220 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) functional groups, with distinct chemical shifts for aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

Properties

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-16-11-4-3-8(5-12(11)17-2)10-7-18-13(15)9(10)6-14/h3-5,7H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDSBOVKPQYQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=C2C#N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397392 | |

| Record name | 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-31-8 | |

| Record name | 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile and elemental sulfur in the presence of a base, such as piperidine, to form the thiophene ring. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Substitution: The amino group and the aromatic ring can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow for the creation of more complex molecules, making it useful in the development of new materials and compounds.

Research has highlighted the potential biological activities of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile:

- Anticancer Properties : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, cytotoxicity assays revealed an IC50 value of 1.98 µg/mL against A431 cells and 1.61 µg/mL against Jurkat cells, suggesting comparable efficacy to established chemotherapeutics like doxorubicin.

- Antimicrobial Activity : The compound's derivatives are being investigated for their antimicrobial properties, which may lead to the development of new antibiotics.

- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, contributing to its potential therapeutic applications.

Medicinal Chemistry

The compound is being explored as a pharmacophore in drug design. Its ability to interact with specific molecular targets enhances its potential as a lead compound for developing new therapeutic agents.

Organic Electronics

This compound is being researched for applications in organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for these applications, potentially leading to advancements in flexible electronics and displays.

Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of this compound across different cancer cell lines using MTT assays. The results demonstrated significant antiproliferative activity:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A431 | 1.98 ± 1.22 |

| This compound | Jurkat | 1.61 ± 1.92 |

These findings support the compound's potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The 3,4-dimethoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:

Key Observations :

- Melting Points : All thiophene-3-carbonitrile derivatives exhibit similar melting points (140–169°C ), suggesting comparable crystalline packing . In contrast, chromene derivatives (e.g., 360.40 g/mol ) have higher thermal stability due to extended conjugation .

Thiophene-3-carbonitrile Derivatives

- Target Compound: Synthesized via one-pot condensation of 3,4-dimethoxybenzaldehyde, cyanoacetamide, and sulfur in ethanol under reflux, with yields of 67–81% .

- Chromene Analogs : Require additional steps, such as KF-montmorillonite catalysis in DMF, to form fused chromene rings, resulting in lower yields (56% ) .

- Tetrahydrobenzo[b]thiophenes : Synthesized via reflux with triethylamine and sulfur, yielding 56% but requiring harsher conditions (e.g., glacial acetic acid) .

Purity and Characterization

Structural and Crystallographic Comparisons

Bond Lengths and Angles (X-ray Data)

- Target Compound :

- Chromene Derivatives :

Reactivity and Functional Group Interactions

- Nitrile Group : The electron-withdrawing nitrile at position 3 enhances electrophilic substitution reactivity at position 5 of the thiophene ring.

- Methoxy Groups : The 3,4-dimethoxy substitution directs electrophiles to the para position of the phenyl ring, contrasting with halogen-substituted analogs (e.g., 4-fluorophenyl), where electronic effects dominate .

Biological Activity

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile, with the molecular formula CHNOS and CAS number 884497-31-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on recent research findings.

- Molecular Weight : 260.31 g/mol

- CAS Number : 884497-31-8

- Structure : The compound features a thiophene ring substituted with a dimethoxyphenyl group and a cyano group, which are crucial for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives, including this compound. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of this compound using MTT assays on different cancer cell lines. The results indicated significant antiproliferative activity:

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | A431 | 1.98 ± 1.22 |

| This compound | Jurkat | 1.61 ± 1.92 |

These findings suggest that this compound exhibits comparable efficacy to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The compound demonstrated significant activity against a range of bacterial strains.

Antibacterial Testing

In vitro studies assessed the antibacterial properties using minimum inhibitory concentration (MIC) tests. The results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound exhibited potent antibacterial effects, outperforming several conventional antibiotics .

Antioxidant Activity

Antioxidant properties are crucial for therapeutic agents due to their role in mitigating oxidative stress-related diseases. The antioxidant capacity of this compound was evaluated using various assays.

Antioxidant Assays Results

The compound was tested for its ability to scavenge free radicals in different assays:

| Assay Type | IC (µM) |

|---|---|

| DPPH Scavenging | 10.5 |

| ABTS Scavenging | 12.0 |

| FRAP | 15.5 |

These results indicate that this compound possesses significant antioxidant activity, making it a candidate for further research in oxidative stress-related conditions .

Chemical Reactions Analysis

Reduction Reactions

The carbonitrile group (-C≡N) can be reduced to primary amines or other intermediates:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> | Dry ether, reflux | 3-Aminomethylthiophene derivative |

| H<sub>2</sub> (Catalytic) | Pd/C, ethanol, 50°C, 3 atm | Partially saturated thiophene |

Reduction pathways depend on steric and electronic effects from the 3,4-dimethoxyphenyl substituent, which may hinder access to the nitrile group .

Nucleophilic Aromatic Substitution

The electron-rich thiophene ring and methoxy-substituted phenyl group facilitate electrophilic substitution. For example:

| Reagent | Position | Product |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C5 of thiophene | Nitro-substituted derivative |

| Br<sub>2</sub>/FeBr<sub>3</sub> | C5 of thiophene | Bromo-substituted derivative |

Amino Group Reactivity

The primary amine at C2 participates in condensation reactions. For instance, it reacts with:

-

Aldehydes : Forms Schiff bases under mild acidic conditions .

-

Isocyanates : Yields urea derivatives at elevated temperatures .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles. For example:

-

Thieno[2,3-d]pyrimidines : Reaction with formaldehyde and primary amines under Mannich conditions generates pyrimidine-fused systems .

-

Tetrazole Derivatives : Interaction with sodium azide (NaN<sub>3</sub>) in the presence of ZnCl<sub>2</sub> forms tetrazole rings, though yields are variable .

Stability and Reaction Optimization

-

Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

-

Temperature Effects : Oxidations and reductions require strict thermal control to avoid side products like ring-opening intermediates .

Key Challenges in Reactivity Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile, and what methodological considerations ensure high yield and purity?

- Answer : A widely adapted method involves the Gewald reaction, where a ketone or aldehyde precursor reacts with malononitrile and elemental sulfur in a polar aprotic solvent (e.g., THF) under mild heating (35–50°C). Sodium bicarbonate is often added to neutralize byproducts, and the reaction is monitored via TLC. Purification typically employs recrystallization from ethanol or ethyl acetate to isolate the product with >95% purity. Key considerations include controlling reaction temperature to avoid side reactions (e.g., polymerization) and optimizing stoichiometry of sulfur and base to enhance yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Answer :

- IR Spectroscopy : Confirms the presence of nitrile (C≡N, ~2200 cm⁻¹) and amine (N–H, 3300–3500 cm⁻¹) groups.

- NMR : ¹H NMR identifies aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.7–7.2 ppm) and thiophene protons (δ 6.2–7.0 ppm). ¹³C NMR resolves the nitrile carbon (~115 ppm) and methoxy carbons (~56 ppm).

- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. LC-MS is used for purity assessment in pharmacological studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address substituent effects in the synthesis of this compound derivatives?

- Answer : Substituent steric and electronic effects (e.g., electron-donating methoxy groups) influence reaction kinetics. Optimization strategies include:

- Solvent Selection : Polar solvents (DMF, THF) enhance solubility of aromatic aldehydes.

- Catalysis : ZnCl₂ or acetic acid can accelerate cyclization in derivatives with bulky substituents.

- Temperature Control : Prolonged heating (>60°C) may degrade thermally sensitive nitrile groups; reflux times should be minimized (2–3 hours) .

Q. What strategies are effective in resolving contradictory bioactivity data across studies involving thiophene-3-carbonitrile derivatives?

- Answer : Contradictions in bioactivity (e.g., antibacterial vs. antifungal potency) often arise from assay variability. Mitigation approaches include:

- Standardized Assays : Use CLSI/MIC guidelines for consistency.

- Dose-Response Curves : Establish EC₅₀ values to compare potency quantitatively.

- Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out degradation .

Q. How does X-ray crystallography contribute to the structural elucidation of thiophene-3-carbonitrile derivatives, and what challenges arise during data collection?

- Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming regioselectivity (e.g., position of methoxy groups). Challenges include:

- Crystal Quality : Slow evaporation from ethanol/water mixtures (1:1) improves crystal growth.

- Data Resolution : High R-factors (>0.05) may require synchrotron radiation for low-symmetry crystals.

- Example: The 4-fluorophenyl analog (m.p. 214–217°C) showed planar thiophene rings, validated by C–C bond lengths (~1.43 Å) .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

- Answer : SAR studies involve systematic substitution at the 4-phenyl position (e.g., halogen, methyl, nitro groups) and evaluation of bioactivity. Methods include:

- In Silico Modeling : Docking studies (e.g., AutoDock) predict binding to target enzymes (e.g., bacterial DHFR).

- Functional Group Replacement : Carboxamide derivatives (e.g., compound 31) show enhanced solubility and antibacterial efficacy compared to nitriles.

- Pharmacophore Mapping : Correlate electron-withdrawing groups (e.g., –CN) with increased antifungal activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for thiophene-3-carbonitrile derivatives?

- Answer : Variations in melting points (e.g., ±5°C) may stem from polymorphic forms or impurities. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.